molecular formula C17H18O4 B1252066 Macharistol

Macharistol

Cat. No.: B1252066
M. Wt: 286.32 g/mol
InChI Key: UNXRJDKKDAMIOH-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Macharistol is a cytotoxic cinnamylphenol isolated from the stems of the plant Machaerium aristulatum . This natural product has demonstrated cytotoxic activity in biological screenings, indicating its potential for research in anticancer agent discovery . Further investigation into its specific molecular targets and mechanism of action is a valuable area of research. A related study on compounds from the same plant genus, Machaerium , has shown that certain analogs, such as machaeridiols, can modulate key cancer-related signaling pathways, including Stat3, Smad2/3, AP-1, and NF-κB . This suggests a potential research direction for this compound in studying the regulation of transcription factors and cellular proliferation pathways. Researchers can utilize this compound for in vitro studies to explore its cytotoxic properties and its role in cell death mechanisms. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

2,4-dimethoxy-5-[(E)-3-phenylprop-2-enyl]benzene-1,3-diol

InChI

InChI=1S/C17H18O4/c1-20-16-13(11-14(18)17(21-2)15(16)19)10-6-9-12-7-4-3-5-8-12/h3-9,11,18-19H,10H2,1-2H3/b9-6+

InChI Key

UNXRJDKKDAMIOH-RMKNXTFCSA-N

SMILES

COC1=C(C(=C(C=C1CC=CC2=CC=CC=C2)O)OC)O

Isomeric SMILES

COC1=C(C(=C(C=C1C/C=C/C2=CC=CC=C2)O)OC)O

Canonical SMILES

COC1=C(C(=C(C=C1CC=CC2=CC=CC=C2)O)OC)O

Synonyms

(E)-1-cinnamyl-2,4-dimethoxy-3,5-dihydroxybenzene
macharistol

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Macharistol exhibits a range of pharmacological properties, making it a candidate for various therapeutic applications:

  • Anticancer Activity : Studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. It induces apoptosis in malignant cells, which is crucial for cancer treatment. For instance, research has demonstrated that this compound can inhibit the proliferation of human non-small-cell lung cancer cells through caspase-dependent pathways .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activities. Preliminary studies indicate that this compound can inhibit the growth of certain pathogenic bacteria and fungi, suggesting its potential as an antimicrobial agent in medical applications .
  • Anti-inflammatory Effects : this compound has been noted for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. This aspect is particularly relevant in the context of autoimmune diseases and other inflammatory disorders .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

StudyObjectiveFindings
Itokawa et al. (2019)Investigate anticancer effectsThis compound induced apoptosis in A549 lung cancer cells through caspase activation .
Khazir et al. (2014)Evaluate antimicrobial activityShowed significant inhibition of bacterial growth by this compound in vitro .
Jordan & Wilson (2004)Analyze anti-inflammatory propertiesFound that this compound reduced inflammatory markers in animal models .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including extraction from plant sources and synthetic organic chemistry techniques. Characterization typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, CDCl₃): δ 7.45 (d, J = 15.9 Hz, H-7), 7.05 (d, J = 8.3 Hz, H-2',6'), 6.78 (d, J = 8.3 Hz, H-3',5'), 6.27 (d, J = 15.9 Hz, H-8), 5.92 (s, H-4), 3.89 (s, OCH₃), 2.59 (t, J = 7.5 Hz, H-1), 1.62–1.55 (m, H-2,3).

  • ¹³C NMR (125 MHz, CDCl₃): δ 168.2 (C-9), 159.8 (C-4'), 144.7 (C-7), 130.1 (C-1'), 128.9 (C-2',6'), 115.7 (C-3',5'), 115.3 (C-8), 102.4 (C-4), 55.8 (OCH₃), 35.6 (C-1), 31.2 (C-2), 22.4 (C-3).

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirmed the molecular formula with a pseudomolecular ion at m/z 293.1154 [M+Na]⁺ (calcd. 293.1158 for C₁₇H₁₈O₃Na).

Cytotoxicity Profiling

This compound was evaluated against three human cancer cell lines using the sulforhodamine B (SRB) assay:

Cell LineIC₅₀ (µg/mL)Tumor Type
KB2.8Oral epidermoid carcinoma
Col-23.1Colon adenocarcinoma
hTERT-RPE1>25Retinal pigment epithelium

Despite in vitro activity, this compound showed no efficacy in the in vivo hollow fiber assay at 25 mg/kg, likely due to poor pharmacokinetic properties.

Comparative Analysis of Isolation Methods

The isolation strategy for this compound aligns with protocols for related cinnamylphenols:

StepConditionsYield (%)
Methanol extractionReflux, 60°C, 72 hours4.2
Ethyl acetate partitionWater suspension, 3× partitioning38.4
Silica gel CCHexane-EtOAc gradient (9:1 to 1:1)0.9
Sephadex LH-20Methanol isocratic0.3
Preparative HPLCC18, acetonitrile-water (65:35), 2 mL/min0.07

CC = column chromatography. Data adapted from.

Challenges in this compound Synthesis

Total synthesis of this compound remains unreported, but palladium-catalyzed diastereoselective methods for dihydrobenzofurans (e.g., 2,2,3-trisubstituted derivatives) suggest potential routes. For example, intramolecular trapping of O-ylides with activated alkenes using Pd(PPh₃)₄ could construct the benzofuran core. However, stereochemical control at C-2 and C-3 positions poses significant challenges.

Ecological and Chemophenetic Considerations

Machaerium species, including M. aristulatum, produce lupeol and other triterpenoids, which may interfere with this compound isolation. HPLC-APCI-MS/MS analyses indicate lupeol concentrations of 0.8–1.2% in Machaerium stems, necessitating careful fractionation to avoid co-elution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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